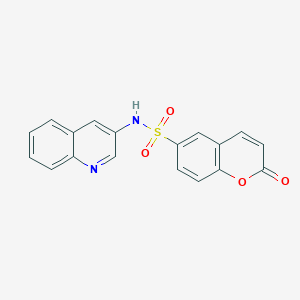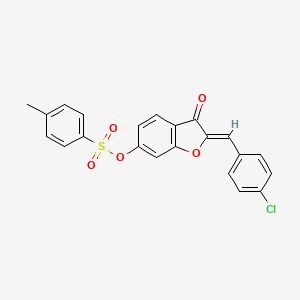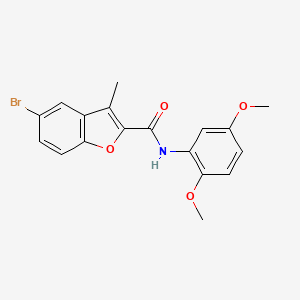![molecular formula C17H15N3O2S B15108019 N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15108019.png)
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a tetrahydronaphthalene moiety, an oxadiazole ring, and a thiophene carboxamide group, making it a versatile candidate for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,5-oxadiazole ring.
Introduction of the Tetrahydronaphthalene Moiety: This can be achieved through a Friedel-Crafts alkylation reaction, where the naphthalene ring is hydrogenated to form the tetrahydronaphthalene structure.
Coupling with Thiophene Carboxamide: The final step involves coupling the oxadiazole intermediate with thiophene-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can interact with specific enzymes or receptors, modulating their activity and leading to downstream effects.
Pathway Modulation: It may influence various signaling pathways, such as the PI3K-AKT or MAPK pathways, affecting cellular processes like proliferation, apoptosis, or metabolism.
Comparación Con Compuestos Similares
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Cetylpyridinium Chloride: Similar in its antimicrobial properties but differs in structure and specific applications.
Domiphen Bromide: Shares some structural similarities and is used in combination with other drugs for enhanced efficacy.
Palladium(II) Acetate: Used as a catalyst in organic reactions, showcasing the versatility of compounds with complex structures.
These comparisons underscore the unique structural features and diverse applications of this compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C17H15N3O2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H15N3O2S/c21-17(14-6-3-9-23-14)18-16-15(19-22-20-16)13-8-7-11-4-1-2-5-12(11)10-13/h3,6-10H,1-2,4-5H2,(H,18,20,21) |
Clave InChI |
IDZYDAVGSLXELH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C3=NON=C3NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,3-dihydrobenzo[b]furan-5-ylmethyl)piperazinyl]-N-(1,2,3,4-tetrahydrona phthyl)acetamide](/img/structure/B15107941.png)

![N-[(2Z)-3-(3-chloro-4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15107959.png)

![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]a mine](/img/structure/B15107973.png)

![7-methyl-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B15107980.png)
![Ethyl 4-[5-(2,5-dichlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15107997.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B15108009.png)
![7,7-dimethyl-10-(3-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15108011.png)
![1-Acetyl-4-[3-(adamantanylamino)-2-hydroxypropoxy]-3-methoxybenzene](/img/structure/B15108012.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108017.png)
![1-({[4-(2,6-Dimethylphenyl)piperazin-1-yl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15108020.png)
